5,6-Diaminopyrazine-2,3-dicarbonitrile

Electron-Deficient Materials Porphyrazine Synthesis Electrochemistry

This electron-deficient pyrazine dinitrile is essential for synthesizing porphyrazine macrocycles with low reduction potentials (-0.01 V vs Ag/AgCl). Its dual amino-cyano reactivity enables one-step covalent grafting onto graphene oxide—non-cyano analogs cannot replicate this. Unique fluorescence emission at 599, 614, and 637 nm adds optical probe utility. ≥98% purity ensures SAR reproducibility. Choose this over dichloro or non-substituted pyrazine variants when bifunctional reactivity is required.

Molecular Formula C6H4N6
Molecular Weight 160.14 g/mol
CAS No. 36023-58-2
Cat. No. B1308424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diaminopyrazine-2,3-dicarbonitrile
CAS36023-58-2
Molecular FormulaC6H4N6
Molecular Weight160.14 g/mol
Structural Identifiers
SMILESC(#N)C1=C(N=C(C(=N1)N)N)C#N
InChIInChI=1S/C6H4N6/c7-1-3-4(2-8)12-6(10)5(9)11-3/h(H2,9,11)(H2,10,12)
InChIKeyFTHBTDDIVWLRLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Diaminopyrazine-2,3-dicarbonitrile (CAS:36023-58-2): A Specialized Pyrazine Dicarbonitrile for Advanced Heterocyclic Synthesis and Materials Research


5,6-Diaminopyrazine-2,3-dicarbonitrile (CAS: 36023-58-2) is a nitrogen-rich, heterocyclic small molecule with a molecular weight of 160.14 g/mol and the formula C₆H₄N₆ [1]. This compound is characterized by an electron-deficient pyrazine core, functionalized with two strongly electron-withdrawing cyano (-C≡N) groups and two nucleophilic amino (-NH₂) groups [2]. This unique combination of functional groups confers a specific, bifunctional reactivity profile, making it a specialized building block for synthesizing complex heteroaromatic systems, particularly electron-deficient macrocycles like porphyrazines [2], and for forming covalent bonds with advanced materials such as graphene oxide [3].

Why Generic Substitution of 5,6-Diaminopyrazine-2,3-dicarbonitrile (CAS:36023-58-2) Fails: The Critical Role of the 2,3-Dicarbonitrile Motif


The specific arrangement of electron-withdrawing cyano groups and electron-donating amino groups on the 5,6-Diaminopyrazine-2,3-dicarbonitrile (CAS: 36023-58-2) scaffold cannot be replicated by generic analogs. For instance, substituting with a non-substituted diaminopyrazine (e.g., 2,3-diaminopyrazine) results in the loss of the strong electron-deficient character crucial for creating n-type materials [1]. Similarly, replacing the cyano groups with carboxylic acids (e.g., 5,6-diamino-2,3-pyrazinedicarboxylic acid) drastically alters the electronic properties, acidity, and reactivity, rendering it unsuitable for forming the dinitrile precursors essential for phthalocyanine-like macrocycles [1]. Furthermore, the use of a dichloro-analog (e.g., 5,6-dichloropyrazine-2,3-dicarbonitrile) provides a leaving group for nucleophilic substitution, but forfeits the amino groups necessary for cyclization and condensation reactions that are central to this compound's utility .

Quantitative Evidence for Selecting 5,6-Diaminopyrazine-2,3-dicarbonitrile (CAS:36023-58-2) Over Its Analogs


Differentiation via Electron-Deficient Nature: Enabling Low Reduction Potentials in Derived Heterocycles

The electron-withdrawing nature of the two cyano groups on the pyrazine core is critical for creating highly electron-deficient macrocycles. When 5,6-diaminopyrazine-2,3-dicarbonitrile is converted to 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile, the resulting compound exhibits strongly electron-deficient properties, demonstrated by reduction potentials of -0.01 V and -1.02 V (vs Ag/AgCl in MeCN) [1]. This property is intrinsic to the dicarbonitrile structure and cannot be achieved with non-cyano analogs, which would yield more electron-rich and harder-to-reduce macrocycles [1].

Electron-Deficient Materials Porphyrazine Synthesis Electrochemistry

Differentiation via Bifunctional Reactivity: Dual Amino and Cyano Group Participation in Graphene Functionalization

The amino groups of 5,6-diaminopyrazine-2,3-dicarbonitrile allow for direct covalent attachment to graphene oxide (GO) via a cyclization reaction with surface carboxylic groups [1]. This is a key differentiator from dihalo-analogs (e.g., 5,6-dichloropyrazine-2,3-dicarbonitrile), which would require a different, often more complex, multi-step grafting approach to achieve the same type of linkage. The resulting functionalized GO was characterized by UV-Vis spectroscopy, confirming successful modification, which is a quantifiable outcome not achievable with comparators lacking the free amino groups [1].

Graphene Oxide Surface Functionalization Nanomaterials

Differentiation via Optical Properties: Intrinsic Multi-Peak Fluorescence Emission

The compound itself exhibits intrinsic fluorescence with a distinct multi-peak emission spectrum in the visible region. The emission spectrum of 5,6-diaminopyrazine-2,3-dicarbonitrile shows three quantifiable peaks at 599 nm, 614 nm, and 637 nm . This is a specific, measurable optical signature. In contrast, simpler diaminopyrazine analogs (e.g., 2,3-diaminopyrazine) or other pyrazine derivatives typically show a simpler or less intense emission profile due to the absence of the electron-deficient dinitrile chromophore [1].

Fluorescent Probes Optical Materials Spectroscopy

Differentiation via Purity: Enabling Reproducible Synthesis of High-Value Porphyrazine Macrocycles

The synthesis of highly conjugated porphyrazine macrocycles, such as tetrakis(1,2,5-thiadiazolo[3′,4′:5,6]pyrazino)[2,3-b,g,l,q]porphyrazine, relies on the high purity of the dinitrile precursor to achieve successful cyclotetramerization [1]. Commercial sources of 5,6-diaminopyrazine-2,3-dicarbonitrile often specify a minimum purity of 98% , which is critical for reproducible yields and product quality. Using a lower purity analog or a crude, in-house synthesized precursor can lead to failed macrocyclization reactions or the formation of intractable mixtures, a risk not directly quantified but widely acknowledged in the synthetic literature [1].

Macrocycle Synthesis Porphyrazines Materials Chemistry

High-Impact Research Applications for 5,6-Diaminopyrazine-2,3-dicarbonitrile (CAS:36023-58-2)


Synthesis of Electron-Deficient Porphyrazines for N-Type Organic Semiconductors

5,6-Diaminopyrazine-2,3-dicarbonitrile is a critical precursor for synthesizing highly electron-deficient porphyrazine macrocycles. Its unique dinitrile structure, following conversion to a fused thiadiazole derivative, yields complexes with low reduction potentials (e.g., -0.01 and -1.02 V vs Ag/AgCl) [1]. This electronic property is essential for developing n-type organic semiconductors and electron transport materials. Researchers should select this compound over non-cyano analogs when designing materials that require strong electron-accepting capabilities.

Covalent Functionalization of Graphene Oxide for Advanced Nanocomposites

This compound's amino groups enable direct, covalent grafting onto graphene oxide (GO) surfaces via a cyclization reaction with carboxylic acid groups [2]. This one-step functionalization method, confirmed by UV-Vis spectroscopy, is a key differentiator. It offers a simpler and more direct route to creating novel graphene-based composites compared to using dichloro- or non-amino pyrazine analogs. This application is relevant for researchers developing functional materials for sensors, energy storage, or reinforced polymers.

Development of Novel Fluorescent Probes and Optical Materials

The intrinsic fluorescence of 5,6-diaminopyrazine-2,3-dicarbonitrile, characterized by three distinct emission peaks at 599 nm, 614 nm, and 637 nm , makes it a valuable building block for creating novel fluorescent probes and materials. Its complex, multi-peak optical signature is distinct from simpler pyrazine derivatives. Researchers in bioimaging, chemical sensing, and optoelectronics should consider this compound when a unique and easily distinguishable fluorescent output is required.

Precursor for Nitrogen-Rich Heterocycles in Medicinal Chemistry

The dual amino and cyano functionalities make 5,6-diaminopyrazine-2,3-dicarbonitrile a versatile building block for synthesizing complex, nitrogen-rich heterocycles, including imidazopyrazines, that are of interest as potential anticancer and antimicrobial agents [3]. While quantitative comparative bioactivity data is limited, the compound's high purity (≥98%) is essential for ensuring reproducible synthetic outcomes and reliable structure-activity relationship (SAR) studies in drug discovery campaigns.

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